5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine
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Overview
Description
5-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a 1-methylpiperidin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine typically involves the reaction of 1-methylpiperidine with a suitable pyrazole precursor under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazole, followed by nucleophilic substitution with 1-methylpiperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
5-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as Alzheimer’s disease and schizophrenia.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an antagonist or agonist at these receptors, modulating their activity and influencing neurotransmitter levels. This modulation can lead to therapeutic effects in the treatment of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-5-amine
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- 3-[(1-Methylpiperidin-4-yl)methyl]arylsulfonyl-1H-indoles
Uniqueness
5-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C9H16N4/c1-13-4-2-7(3-5-13)9-8(10)6-11-12-9/h6-7H,2-5,10H2,1H3,(H,11,12) |
InChI Key |
XZLRXDKSFGRYNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=C(C=NN2)N |
Origin of Product |
United States |
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